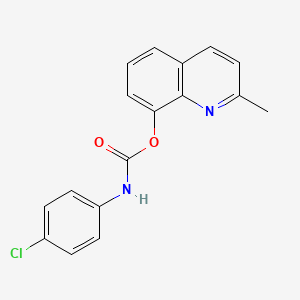
2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(4-chlorophényl)carbamate de 2-méthyl-8-quinoléyle implique généralement la réaction du 2-méthyl-8-quinoléinol avec l'isocyanate de 4-chlorophényle dans des conditions contrôlées. La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane ou le tétrahydrofurane, et une base comme la triéthylamine est souvent utilisée pour faciliter la réaction .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, probablement en raison de son utilisation spécialisée dans la recherche plutôt que dans la fabrication à grande échelle. Les principes généraux de la synthèse des carbamates, tels que l'utilisation d'isocyanates et d'alcools ou de phénols, peuvent être appliqués.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(4-chlorophényl)carbamate de 2-méthyl-8-quinoléyle peut subir différents types de réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydroxyde de sodium en milieu aqueux ou alcoolique.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de la quinoléine, tandis que la réduction peut produire des amines.
Applications de la recherche scientifique
Le N-(4-chlorophényl)carbamate de 2-méthyl-8-quinoléyle a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme précurseur de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et antifongiques.
Médecine : Investigué pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception d'inhibiteurs enzymatiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans certaines réactions chimiques.
Mécanisme d'action
Le mécanisme d'action du N-(4-chlorophényl)carbamate de 2-méthyl-8-quinoléyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe carbamate peut former des liaisons covalentes avec les sites actifs des enzymes, inhibant ainsi leur activité. Cette interaction peut perturber diverses voies biochimiques, conduisant aux effets observés du composé .
Applications De Recherche Scientifique
2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(2-chlorophényl)carbamate de 2-méthyl-8-quinoléyle
- N-(3,4-dichlorophényl)carbamate de 2-méthyl-8-quinoléyle
- N-(2,4-dichlorophényl)carbamate de 2-méthyl-8-quinoléyle
Unicité
Le N-(4-chlorophényl)carbamate de 2-méthyl-8-quinoléyle est unique en raison de son motif de substitution spécifique, qui peut influencer sa réactivité et son activité biologique. La présence du groupe 4-chlorophényle peut améliorer son affinité de liaison à certaines cibles moléculaires par rapport à d'autres composés similaires .
Propriétés
Numéro CAS |
14577-79-8 |
|---|---|
Formule moléculaire |
C17H13ClN2O2 |
Poids moléculaire |
312.7 g/mol |
Nom IUPAC |
(2-methylquinolin-8-yl) N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-5-6-12-3-2-4-15(16(12)19-11)22-17(21)20-14-9-7-13(18)8-10-14/h2-10H,1H3,(H,20,21) |
Clé InChI |
NDGVCMKVFPATBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CC=C2OC(=O)NC3=CC=C(C=C3)Cl)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



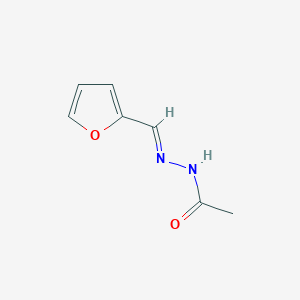


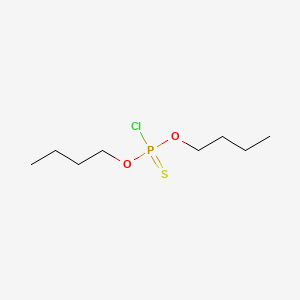
![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11953597.png)
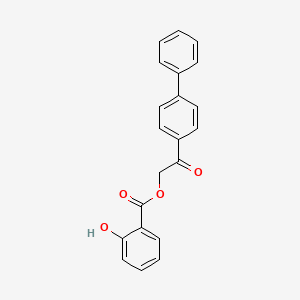




![4-[Benzyl(ethyl)amino]phenyl thiocyanate](/img/structure/B11953628.png)
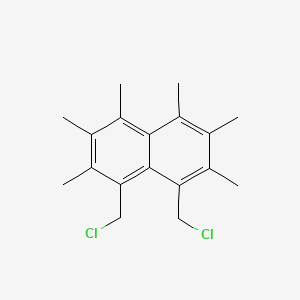
![3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11953658.png)
